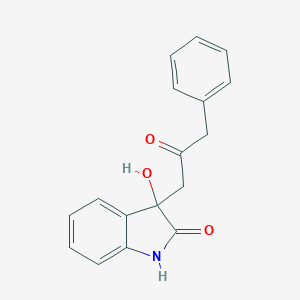

3-hydroxy-3-(2-oxo-3-phenylpropyl)-1,3-dihydro-2H-indol-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-hydroxy-3-(2-oxo-3-phenylpropyl)-1,3-dihydro-2H-indol-2-one, also known as Ro 31-8220, is a synthetic compound that belongs to the family of protein kinase inhibitors. This compound has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research.

Wissenschaftliche Forschungsanwendungen

3-hydroxy-3-(2-oxo-3-phenylpropyl)-1,3-dihydro-2H-indol-2-one 31-8220 has been widely used in scientific research, particularly in the field of cancer research. This compound has been shown to inhibit the activity of protein kinase C (PKC), which is a family of enzymes that play a crucial role in several cellular processes, including cell growth, differentiation, and apoptosis. PKC has been implicated in the development and progression of several types of cancer, and its inhibition by 3-hydroxy-3-(2-oxo-3-phenylpropyl)-1,3-dihydro-2H-indol-2-one 31-8220 has been shown to induce apoptosis in cancer cells.

Wirkmechanismus

3-hydroxy-3-(2-oxo-3-phenylpropyl)-1,3-dihydro-2H-indol-2-one 31-8220 inhibits the activity of PKC by binding to its regulatory domain, which prevents its activation by various stimuli. This leads to the inhibition of downstream signaling pathways that are essential for cell growth and survival. 3-hydroxy-3-(2-oxo-3-phenylpropyl)-1,3-dihydro-2H-indol-2-one 31-8220 has been shown to induce apoptosis in cancer cells by activating caspase-dependent and -independent pathways. It also induces autophagy, a cellular process that leads to the degradation of cellular components and the recycling of nutrients.

Biochemical and Physiological Effects:

3-hydroxy-3-(2-oxo-3-phenylpropyl)-1,3-dihydro-2H-indol-2-one 31-8220 has several biochemical and physiological effects, including the inhibition of PKC activity, induction of apoptosis, and autophagy. It has been shown to have anti-tumor activity in several types of cancer, including breast cancer, leukemia, and melanoma. 3-hydroxy-3-(2-oxo-3-phenylpropyl)-1,3-dihydro-2H-indol-2-one 31-8220 has also been shown to have anti-inflammatory effects and to inhibit the proliferation of smooth muscle cells, which makes it a potential therapeutic agent for the treatment of cardiovascular diseases.

Vorteile Und Einschränkungen Für Laborexperimente

3-hydroxy-3-(2-oxo-3-phenylpropyl)-1,3-dihydro-2H-indol-2-one 31-8220 has several advantages for lab experiments, including its relative ease of synthesis, its potent inhibitory activity against PKC, and its ability to induce apoptosis in cancer cells. However, there are also some limitations to its use in lab experiments. For example, 3-hydroxy-3-(2-oxo-3-phenylpropyl)-1,3-dihydro-2H-indol-2-one 31-8220 has been shown to have off-target effects on other protein kinases, which may complicate the interpretation of experimental results. Additionally, the optimal concentration and timing of 3-hydroxy-3-(2-oxo-3-phenylpropyl)-1,3-dihydro-2H-indol-2-one 31-8220 treatment may vary depending on the experimental system.

Zukünftige Richtungen

There are several future directions for the use of 3-hydroxy-3-(2-oxo-3-phenylpropyl)-1,3-dihydro-2H-indol-2-one 31-8220 in scientific research. One potential application is in the development of combination therapies for cancer. 3-hydroxy-3-(2-oxo-3-phenylpropyl)-1,3-dihydro-2H-indol-2-one 31-8220 has been shown to enhance the anti-tumor activity of several chemotherapeutic agents, such as paclitaxel and cisplatin. Another potential application is in the treatment of cardiovascular diseases. 3-hydroxy-3-(2-oxo-3-phenylpropyl)-1,3-dihydro-2H-indol-2-one 31-8220 has been shown to inhibit the proliferation of smooth muscle cells, which is a hallmark of atherosclerosis. Finally, the development of more specific PKC inhibitors may lead to the identification of new therapeutic targets for the treatment of cancer and other diseases.

Synthesemethoden

3-hydroxy-3-(2-oxo-3-phenylpropyl)-1,3-dihydro-2H-indol-2-one 31-8220 can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis method involves the condensation of 3-hydroxy-3-(2-oxo-3-phenylpropyl) indole with isatoic anhydride in the presence of a base catalyst. This reaction leads to the formation of 3-hydroxy-3-(2-oxo-3-phenylpropyl)-1,3-dihydro-2H-indol-2-one 31-8220 as a yellow solid. The compound can be further purified through recrystallization or chromatography techniques.

Eigenschaften

Produktname |

3-hydroxy-3-(2-oxo-3-phenylpropyl)-1,3-dihydro-2H-indol-2-one |

|---|---|

Molekularformel |

C17H15NO3 |

Molekulargewicht |

281.3 g/mol |

IUPAC-Name |

3-hydroxy-3-(2-oxo-3-phenylpropyl)-1H-indol-2-one |

InChI |

InChI=1S/C17H15NO3/c19-13(10-12-6-2-1-3-7-12)11-17(21)14-8-4-5-9-15(14)18-16(17)20/h1-9,21H,10-11H2,(H,18,20) |

InChI-Schlüssel |

KPGQTQBWQWSWQB-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CC(=O)CC2(C3=CC=CC=C3NC2=O)O |

Kanonische SMILES |

C1=CC=C(C=C1)CC(=O)CC2(C3=CC=CC=C3NC2=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-benzyl-5-bromo-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214427.png)

![1-benzyl-5-bromo-3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214428.png)

![1-benzyl-5-bromo-3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214429.png)

![1-benzyl-5-bromo-3-hydroxy-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214431.png)

![5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214432.png)

![5-bromo-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214435.png)

![5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214440.png)

![5-bromo-3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214441.png)

![3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-5-bromo-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214442.png)

![3-hydroxy-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214444.png)

![5-bromo-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214446.png)

![3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214447.png)

![3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214449.png)

![3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214451.png)